Cas no 72-09-3 (2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,[4S-(4a,4aa,5aa,6b,12aa)]- (9CI))

2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,[4S-(4a,4aa,5aa,6b,12aa)]- (9CI) structure
72-09-3 structure
Nome del prodotto:2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,[4S-(4a,4aa,5aa,6b,12aa)]- (9CI)
Numero CAS:72-09-3
MF:C27H33Cl2N3O8
MW:598.472225904465
CID:570627
PubChem ID:54704409

2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,[4S-(4a,4aa,5aa,6b,12aa)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,[4S-(4a,4aa,5aa,6b,12aa)]- (9CI)
    • 2-Naphthacenecarboxamide,N-[[bis(2-chloroethyl)amino]methyl]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-p
    • (2E,4S,4aS,5aS,6S,12aS)-2-[[bis(2-chloroethyl)aminomethylamino]-hydroxymethylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione
    • AC1NS8D1
    • NSC47461
    • NSC-47461
    • Tetracycline mustard
    • TCM
    • 72-09-3
    • (4S,4aS,5aS,6S,12aR)-N-{[Bis(2-chloroethyl)amino]methyl}-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide
    • 2-Naphthacenecarboxamide,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S-(4.alpha.,4a.alpha.,5a.alpha.,6.beta.,12.alpha.))-
    • DTXSID40716057
    • -(.beta.,.beta.'-Dichlorodiethylaminomethyl)tetracycline
    • NSC 47461
    • Inchi: InChI=1S/C27H33Cl2N3O8/c1-26(39)13-5-4-6-16(33)17(13)21(34)18-14(26)11-15-20(31(2)3)22(35)19(24(37)27(15,40)23(18)36)25(38)30-12-32(9-7-28)10-8-29/h4-6,14-15,20,33-34,37,39-40H,7-12H2,1-3H3,(H,30,38)/t14-,15-,20-,26+,27-/m0/s1
    • Chiave InChI: RZQZWNSMGMNNRV-IAHYZSEUSA-N
    • Sorrisi: CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN(CCCl)CCCl)N(C)C)O

Proprietà calcolate

  • Massa esatta: 597.16469
  • Massa monoisotopica: 597.1644704g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 8
  • Complessità: 1120
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.2
  • Superficie polare topologica: 171Ų

Proprietà sperimentali

  • Densità: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (5.5E-3 g/L) (25 ºC),
  • PSA: 170.87
  • LogP: 1.54450
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.